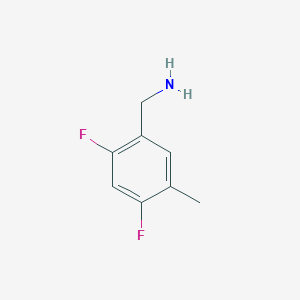

1-(2,4-difluoro-5-methylphenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluoro-5-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKZEHJSKRYMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443323 | |

| Record name | BENZENEMETHANAMINE, 2,4-DIFLUORO-5-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329314-63-8 | |

| Record name | BENZENEMETHANAMINE, 2,4-DIFLUORO-5-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An Overview of Fluorinated Arylmethanamines in Chemical Science

Fluorinated arylmethanamines represent a class of organic compounds that have garnered considerable interest in the scientific community. The introduction of fluorine atoms into an arylmethanamine structure can dramatically alter its physicochemical properties. nih.govresearchgate.net These changes include modifications in lipophilicity, metabolic stability, and basicity (pKa), which are critical parameters in the design of bioactive molecules. nih.govresearchgate.net

The strong carbon-fluorine bond, one of the most stable in organic chemistry, often enhances the metabolic resistance of a compound by blocking sites susceptible to oxidative metabolism. acs.org This increased stability can lead to improved bioavailability and a longer duration of action in a biological system. Furthermore, the high electronegativity of fluorine can influence the electronic environment of the entire molecule, affecting its binding affinity to biological targets like enzymes and receptors. researchgate.net The strategic placement of fluorine atoms can also induce specific conformational preferences in a molecule, which can be crucial for its biological activity. nih.gov

The Significance of the 2,4 Difluoro 5 Methylphenyl Methanamine Scaffold in Organic Synthesis

The (2,4-difluoro-5-methylphenyl)methanamine scaffold is a valuable building block in organic synthesis due to its unique substitution pattern. The presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring creates a distinct electronic profile, influencing the reactivity of the aromatic ring and the benzylic amine group. The methyl group at the 5-position further modulates the steric and electronic properties of the scaffold.

This particular arrangement of substituents makes the scaffold a versatile intermediate for the synthesis of more complex molecules. Synthetic chemists can utilize the amine functionality for a wide range of chemical transformations, including amidation, alkylation, and the formation of various heterocyclic structures. The difluorinated phenyl ring can participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. The development of efficient synthetic routes to access such substituted benzylamines is an active area of research, with methods including reductive amination of corresponding aldehydes and biocatalytic transamination being explored.

Research Trajectories and Scope of Academic Inquiry

Established Synthetic Pathways for Arylmethanamines

The synthesis of arylmethanamines, commonly known as benzylamines, is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to agrochemicals. psu.edu Two of the most prominent and reliable methods involve reductive amination and the reduction of nitrile or aldehyde precursors.

Reductive Amination Approaches for Benzylamines

Reductive amination is a highly versatile method for forming amines from carbonyl compounds. jmu.edu The process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. psu.edujmu.edu For the synthesis of primary benzylamines, ammonia (B1221849) is used as the nitrogen source. thieme-connect.de

The reaction can be performed directly, where the carbonyl compound, amine, and reducing agent are mixed together, or indirectly, where the imine is pre-formed before the reducing agent is added. psu.edu The choice of reducing agent is critical. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in conjunction with additives or under specific conditions to enhance its effectiveness and selectivity. psu.eduinnospk.com For instance, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent that is particularly effective for reductive aminations, tolerating a wide variety of functional groups. chemicalbook.com It often provides higher yields and fewer side products compared to reagents like sodium cyanoborohydride (NaBH₃CN). chemicalbook.com

Table 1: Comparison of Reducing Systems for Reductive Amination

| Reducing Agent/System | Key Features | Solvent(s) | Reference(s) |

| NaBH(OAc)₃ | Mild, selective, high yields, tolerates acid-sensitive groups. | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | chemicalbook.com |

| NaBH₃CN | Selectively reduces imines in the presence of aldehydes. | Methanol | jmu.educhemicalbook.com |

| NaBH₄ / Activator | Requires an activator like boric acid or p-toluenesulfonic acid. | Solvent-free | jmu.edu |

| Catalytic Hydrogenation | Uses H₂ gas and a metal catalyst (e.g., Ni, Pd, Pt). | Various | thieme-connect.dechemicalbook.com |

| NaBH₄ / NaH₂PO₄·H₂O | A newer, efficient system for reducing a variety of aldehydes and anilines. | Tetrahydrofuran (THF) | innospk.com |

Reduction of Nitrile or Aldehyde Precursors to Amine Functionalities

An alternative and widely used pathway to primary benzylamines is the reduction of benzonitriles. This method is effective but can be challenging due to the high redox potential of the nitrile group and potential side reactions. researchgate.net A variety of reducing agents can accomplish this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful, non-catalytic reagent for this purpose. researchgate.net

Catalytic hydrogenation is a more industrial-friendly approach, employing molecular hydrogen with transition-metal catalysts such as those based on nickel, palladium, ruthenium, or cobalt. researchgate.netalfa-chemistry.com For example, a ruthenium–N-heterocyclic carbene system can effectively reduce various nitriles to primary amines with high selectivity. researchgate.net Other systems, like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (LiBH₄), have also been developed to reduce a wide range of nitriles in excellent yields. nih.govwikipedia.org This method is particularly effective for benzonitriles bearing electron-withdrawing groups, which tend to react faster. nih.gov

Table 2: Selected Methods for the Reduction of Aromatic Nitriles to Benzylamines

| Reagent/Catalyst | Conditions | Key Features | Reference(s) |

| Diisopropylaminoborane / cat. LiBH₄ | Ambient or reflux in THF | Reduces a large variety of nitriles; faster for electron-deficient rings. | nih.govwikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Typically in ether or THF | Stoichiometric, powerful reducing agent. | researchgate.net |

| Ruthenium-NHC Complex | Hydrogenation | Homogeneous catalyst, high selectivity for primary amines. | researchgate.net |

| Cobalt-based Catalysts | Hydrogenation | Heterogeneous catalyst option for converting nitriles to primary amines. | researchgate.net |

| Ammonia Borane | Thermal decomposition | Catalyst-free reduction, tolerant of many functional groups. | wikipedia.org |

Targeted Synthesis of the 2,4-Difluoro-5-methylphenyl Moiety

The synthesis of the specific aromatic core of the target molecule, the 2,4-difluoro-5-methylphenyl group, requires precise control over the introduction of substituents onto the benzene (B151609) ring. This typically involves starting with a simpler, commercially available fluorinated compound and building the required functionality.

Strategies for Introducing Fluorine Atoms into Aromatic Systems

The installation of fluorine atoms onto an aromatic ring is a specialized field of organic synthesis. While direct electrophilic fluorination is possible, it can be challenging. More common methods include nucleophilic aromatic substitution (SNA_r) on highly activated rings (e.g., those bearing nitro groups) or starting from pre-fluorinated building blocks. For the synthesis of the target molecule, a common strategy is to begin with a commercially available difluorinated compound, such as 1,3-difluorobenzene (B1663923) or 2,4-difluorotoluene. This approach bypasses the often difficult fluorination step and allows chemists to focus on the regioselective introduction of the remaining methyl and aminomethyl groups.

Synthetic Routes to Halogenated and Methylated Benzaldehyde Intermediates

A key precursor for the synthesis of this compound via reductive amination is the corresponding aldehyde, 2,4-difluoro-5-methylbenzaldehyde (B1356181). A logical starting material for this intermediate is 2,4-difluorotoluene. The introduction of the formyl (-CHO) group at the C5 position can be achieved through formylation reactions.

One powerful technique is directed ortho-metalation, where a strong base like an organolithium reagent removes a proton from the position ortho to a directing group. psu.edu In the case of 2,4-difluorotoluene, the fluorine atoms and the methyl group direct lithiation to the C5 position. The resulting aryllithium species can then be trapped with a formylating agent, such as N,N-dimethylformamide (DMF), to yield 2,4-difluoro-5-methylbenzaldehyde after workup.

Other classic formylation reactions could also be applied, such as the Vilsmeier-Haack reaction, which uses a reagent formed from DMF and phosphoryl chloride, or the Rieche formylation, which employs dichloromethyl methyl ether. researchgate.net

Table 3: Common Formylation Reactions for Aromatic Compounds

| Reaction Name | Reagents | Typical Substrates | Reference(s) |

| Vilsmeier-Haack | DMF / POCl₃ | Electron-rich arenes (e.g., anilines, phenols, heterocycles). | researchgate.net |

| Ortho-lithiation & Formylation | Organolithium (e.g., n-BuLi) then DMF | Arenes with directing groups (e.g., F, OMe, CONR₂). | psu.edu |

| Gattermann-Koch | CO / HCl / AlCl₃/CuCl | Benzene, alkylbenzenes. | |

| Rieche Formylation | Dichloromethyl methyl ether / Lewis Acid (e.g., TiCl₄, SnCl₄) | Activated aromatic and heteroaromatic compounds. |

An alternative pathway involves starting with 5-bromo-2,4-difluorobenzaldehyde. This intermediate can be converted to 2,4-difluoro-5-formylbenzonitrile (B1323119) using copper cyanide (I), which introduces a nitrile group that can later be reduced. nih.gov

Catalytic Approaches in the Synthesis of Fluorinated Benzylamines

Catalysis plays a pivotal role in the efficient and selective synthesis of fluorinated benzylamines. Catalytic methods are often preferred in industrial settings due to their atom economy, milder reaction conditions, and reduced waste generation compared to stoichiometric reagents.

In the context of producing this compound, catalytic hydrogenation is the most prominent approach. This can be applied in two key ways:

Catalytic Reductive Amination: The one-pot reaction of 2,4-difluoro-5-methylbenzaldehyde with ammonia can be carried out in the presence of hydrogen gas and a heterogeneous catalyst. Nickel-based catalysts, such as Raney® Ni or Ni/SiO₂, are frequently used for this transformation due to their favorable cost-to-performance ratio. thieme-connect.de Palladium and platinum catalysts are also highly effective. chemicalbook.com

Catalytic Reduction of Nitriles: If the synthetic route proceeds through the 2,4-difluoro-5-methylbenzonitrile (B1354804) intermediate, catalytic hydrogenation is the standard method for reducing the nitrile to the primary amine. researchgate.net A variety of catalysts based on ruthenium, cobalt, rhodium, and nickel have been developed for this purpose, each offering different selectivities and activities. researchgate.netalfa-chemistry.com For instance, cobalt catalysts supported on silicon carbide have been shown to effectively link nitriles and aldehydes in a reductive coupling to form secondary amines, showcasing the power of modern catalyst design.

The choice of catalyst and reaction conditions is crucial for minimizing the formation of byproducts, such as secondary amines (from the reaction of the newly formed primary amine with another molecule of the aldehyde) or hydrodefluorination products. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which is a key step in the synthesis of many substituted benzylamines. While direct palladium-catalyzed amination of a benzylic precursor for the target compound is one possible route, a more common strategy involves the synthesis of a substituted benzonitrile (B105546) or aldehyde followed by reduction.

Palladium catalysis is often employed in the synthesis of precursors to the final amine. For instance, reactions like the Suzuki or Negishi coupling can be used to construct the substituted benzene ring system, which is then elaborated to the aminomethyl group. Furthermore, palladium-catalyzed carbonylative reactions can be used to introduce carbonyl groups, which are precursors to amines, into aromatic rings. rsc.org A three-component carbonylative reaction catalyzed by palladium has been shown to be effective for synthesizing nitrogen-containing heterocycles from aryl iodides, demonstrating the utility of this approach in building complex nitrogenous molecules with low catalyst loading and high efficiency. rsc.org Such strategies could be hypothetically applied to synthesize an intermediate like 2,4-difluoro-5-methylbenzaldehyde from a corresponding aryl halide, which can then be converted to this compound via reductive amination.

Table 1: Illustrative Conditions for Palladium-Catalyzed Reactions This table presents typical conditions for palladium-catalyzed reactions that could be adapted for synthesizing precursors to the target amine, based on general principles.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald or Hartwig Ligands (e.g., XPhos, SPhos) | NaOᵗBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C |

| Suzuki Coupling | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane | 80-100 °C |

| Carbonylative Coupling | PdCl₂(dppf) | dppf | Et₃N | DMF | 100-120 °C |

Metal-Free Catalysis in Amine Synthesis

The drive towards more sustainable and economical chemical processes has spurred the development of metal-free catalytic systems. These methods avoid the use of expensive and potentially toxic heavy metals, offering an environmentally benign alternative. nih.gov

Several metal-free strategies can be envisioned for the synthesis of this compound. One approach is the reduction of a corresponding nitrile (2,4-difluoro-5-methylbenzonitrile) or imine. Metal-free hydrogenation catalysts, such as those based on frustrated Lewis pairs or N-doped carbon porous materials, have gained attention for their high activity. mdpi.com For example, N-doped reduced graphene oxide has been shown to be an efficient metal-free catalyst for the hydrogenation of nitro groups, a reaction that produces amines. mdpi.com Similarly, base-catalyzed reactions, which avoid metal catalysts, have been developed for the synthesis of various nitrogen-containing heterocycles. nih.gov The synthesis of tetrasubstituted furans has been achieved using a base-catalyzed reaction under mild conditions, highlighting the potential for metal-free approaches to construct complex molecules. nih.gov

Table 2: Examples of Metal-Free Catalytic Systems This table summarizes various metal-free catalytic systems and their potential applications in synthetic routes leading to amines.

| Catalyst Type | Example Catalyst | Reaction Type | Potential Application for Target Synthesis |

|---|---|---|---|

| Organocatalyst (Base) | DBU, Triethylamine | Condensation, Cyclization | Formation of an imine intermediate |

| Carbon-Based Material | N-doped Graphene | Hydrogenation | Reduction of a nitrile or imine |

| Organocatalyst (Acid) | Brønsted Acids | Annulation | Synthesis of complex heterocyclic precursors scispace.com |

| Frustrated Lewis Pairs | Phosphine (B1218219)/Borane Pairs | Hydrogenation | Reduction of a nitrile or imine |

Use of Specific Ligand Systems in Catalytic Processes

In transition-metal catalysis, particularly with palladium, the choice of ligand is crucial as it directly influences the catalyst's stability, activity, and selectivity. Ligands can tune the electronic and steric properties of the metal center, facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination.

For C-N cross-coupling reactions like the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are commonly used. These ligands promote the formation of the C-N bond and expand the substrate scope of the reaction. While no specific ligand system has been published exclusively for the synthesis of this compound, the principles are well-established. Another class of ligands, Schiff bases, which are synthesized from amines and aldehydes, are widely used in coordination chemistry and can form stable complexes with metals like Cu(II) and Zn(II), which also have applications in catalysis. nih.gov The design of a successful palladium-catalyzed synthesis would involve screening a variety of ligand systems to optimize the yield and purity of the desired product or its immediate precursor.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govtaylorfrancis.com Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.

Solvent-Free Reaction Conditions

Conducting reactions without the use of volatile organic solvents is a core principle of green chemistry, as it reduces waste, cost, and safety hazards. taylorfrancis.com Solvent-free, or neat, reactions can be promoted by heating, grinding (mechanochemistry), or using a minimal amount of a recyclable catalyst. mdpi.comresearchgate.net

Efficient solvent-free methods have been developed for the synthesis of various heterocyclic compounds, such as imidazoles, often using a reusable catalyst under thermal conditions. researchgate.netsciepub.com For example, 1,2,4,5-tetrasubstituted imidazoles have been synthesized under solvent-free conditions using molecular iodine as a catalyst, featuring operational simplicity and high yields. researchgate.net A hypothetical solvent-free approach to this compound could involve the reaction of 2,4-difluoro-5-methylbenzaldehyde with an ammonia source and a reducing agent on a solid support or under high-pressure hydrogenation without a solvent.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govjocpr.com This efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. jocpr.com

This technique has been successfully applied to a wide range of reactions, including multicomponent reactions to form complex heterocycles and cyclization reactions. nih.govmdpi.com For instance, the synthesis of substituted pyrroles showed a significant improvement in yield (from 23% to 86%) when switching from conventional heating to microwave irradiation. mdpi.com A key step in the synthesis of this compound, such as the formation of an imine intermediate from 2,4-difluoro-5-methylbenzaldehyde and an amine, could be significantly accelerated using microwave technology.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Substituted Pyrroles mdpi.com This table illustrates the typical advantages of microwave irradiation over conventional heating, using data for the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones.

| Reactant (R¹ group) | Conventional Method Yield | Microwave Method Yield | Improvement Factor |

|---|---|---|---|

| CH₂Ph | 23% | 86% | 3.7x |

| CH(CH₃)₂ | 25% | 81% | 3.2x |

| CH₂CH(CH₃)₂ | 31% | 89% | 2.9x |

Ultrasound-Assisted Chemical Transformations

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. nih.gov This method offers a green and efficient alternative to conventional techniques, often resulting in higher yields, shorter reaction times, and milder reaction conditions. nih.gov

The synthesis of various biologically active molecules, including triazole and oxadiazole derivatives, has been successfully achieved using ultrasound irradiation. nih.govnih.gov These sonochemical methods are noted for being economical and yielding products in significant yields (75-89%) in a fraction of the time required by conventional methods. nih.gov A potential application in the synthesis of this compound could be in a substitution reaction to form a key intermediate, where sonication could enhance the reaction rate and yield, providing a more sustainable pathway. researchgate.net

Table 4: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Triazole Derivatives nih.gov This table demonstrates the efficiency of ultrasound-assisted synthesis compared to conventional methods for N-substituted 1,2,4-triazole (B32235) derivatives.

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | 10–36 hours | 39–80 minutes |

| Yield | Moderate | 65–80% |

| Conditions | Reflux | 45–55 °C |

Aqueous Medium Reactions and Their Methodological Advantages

The utilization of aqueous media for the synthesis of this compound represents a significant advancement in green chemistry, aiming to replace traditional organic solvents with water. This approach not only enhances the environmental profile of the synthesis but can also introduce unique reactivity and selectivity. The primary route for this synthesis in water is through the reductive amination of 2,4-difluoro-5-methylbenzaldehyde. This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Methodologically, conducting this transformation in water offers several distinct advantages. Firstly, water is a non-toxic, non-flammable, and inexpensive solvent, which significantly improves the safety and sustainability of the process. Secondly, the use of water can simplify downstream processing, as the product may be less soluble in water than the reactants or byproducts, potentially allowing for easier separation. Furthermore, certain catalysts exhibit enhanced activity and selectivity in aqueous environments.

Recent research has focused on developing catalysts that are not only efficient but also tolerant to water. While specific studies on the aqueous synthesis of this compound are not extensively detailed in publicly available literature, general methodologies for the aqueous reductive amination of substituted benzaldehydes are well-established and directly applicable. These methods often employ transition-metal catalysts or biocatalysts. For instance, iridium complexes have been shown to be effective for transfer hydrogenation reductive amination in aqueous solutions using formic acid as a hydrogen source. researchgate.net Similarly, nickel-based heterogeneous catalysts have demonstrated high efficacy for the reductive amination of various aldehydes in aqueous ammonia. nih.gov

Another promising avenue is the use of water-tolerant Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which can catalyze reductive aminations even in the presence of significant amounts of water. acs.orgunimi.it This is particularly relevant as water is a byproduct of the initial imine formation. acs.org The reaction proceeds by activating the carbonyl group of the aldehyde towards nucleophilic attack by the amine, followed by reduction of the resulting imine.

Biocatalysis, utilizing enzymes like amine dehydrogenases (AmDHs), offers a highly selective and environmentally benign route to chiral amines in aqueous buffers. frontiersin.org These enzymes can catalyze the asymmetric reductive amination of a ketone or aldehyde precursor, providing direct access to enantiomerically pure amines, which are crucial in the pharmaceutical industry. frontiersin.org

The table below summarizes representative findings for aqueous reductive amination of various aldehydes, illustrating the conditions and yields that could be expected for the synthesis of this compound.

Interactive Data Table: Aqueous Reductive Amination of Aldehydes

| Aldehyde Substrate | Amine Source | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Hydroxymethylfurfural | aq. NH₃ | Ni₆AlOₓ | H₂ (1 bar) | Water | 100 | 99 | nih.gov |

| Benzaldehyde | Aniline | B(C₆F₅)₃ (1 mol%) | Me₂PhSiH | "Wet" o-DCB | 100 | High | unimi.it |

| Various Aldehydes | Various Amines | Iridium Complex | HCOOH | Water | N/A | 80-95 | researchgate.net |

| Benzaldehyde | aq. NH₃ | Rh/Al₂O₃ | H₂ | Water | N/A | High | nih.gov |

| Butan-2-one | aq. NH₃ | MsmeAmDH (Amine Dehydrogenase) | GDH/Glucose | NH₄HCO₂ buffer | 30 | >99 (conv.) | frontiersin.org |

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a key center of reactivity, readily participating in reactions with a variety of electrophiles.

Reactions with Carbonyl Electrophiles (e.g., Aldehydes, Ketones, Carboxylic Acid Derivatives)

The primary amine of this compound exhibits characteristic nucleophilic addition to carbonyl compounds such as aldehydes and ketones. This reaction typically proceeds through the formation of an intermediate carbinolamine, which then dehydrates to form a Schiff base or imine. sci-hub.stnih.govnih.gov This process is often reversible and acid-catalyzed. sci-hub.st For a stable amine product, the intermediate imine is typically reduced in a subsequent step in a process known as reductive amination. researchgate.netnih.gov

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). nih.govnih.gov Sodium triacetoxyborohydride is particularly mild and selective, allowing for the reaction to be carried out in a one-pot fashion. nih.gov The general mechanism involves the formation of the imine or iminium ion, which is then reduced by the hydride reagent. researchgate.net

Table 1: Representative Reductive Amination Reactions

| Carbonyl Compound | Product | Typical Reducing Agent | Solvent | Reference |

|---|---|---|---|---|

| Benzaldehyde | N-benzyl-1-(2,4-difluoro-5-methylphenyl)methanamine | NaBH(OAc)₃ | Dichloromethane | nih.gov |

| Cyclohexanone | N-cyclohexyl-1-(2,4-difluoro-5-methylphenyl)methanamine | NaBH₄/MeOH | Methanol | nih.gov |

This table presents illustrative examples of reductive amination reactions that are expected for primary amines like this compound based on established chemical principles. The specific yields and reaction conditions would require experimental verification for this particular compound.

Acylation and Alkylation Reactions for Amine Functionalization

The primary amine of this compound can be readily acylated to form amides. This is a common transformation in organic synthesis and can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids. luxembourg-bio.comkhanacademy.org The reaction with a highly reactive acid chloride, for instance, proceeds via nucleophilic acyl substitution to furnish the corresponding N-acyl derivative. When coupling directly with a carboxylic acid, activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed to facilitate the formation of the amide bond. sci-hub.stnih.govresearchgate.net

N-alkylation of the primary amine can also be achieved, though direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing secondary and tertiary amines. nih.gov Reductive amination, as described previously, is a more controlled method for mono-alkylation. nih.gov Alternative methods for N-alkylation include reactions with alcohols catalyzed by transition metals. libretexts.org

Table 2: Examples of Amine Functionalization Reactions

| Reagent | Functionalization Type | Product Class | Typical Conditions | Reference |

|---|---|---|---|---|

| Acetyl Chloride | Acylation | N-acetamide | Base (e.g., triethylamine), CH₂Cl₂ | khanacademy.org |

| Benzoic Acid | Acylation (Coupling) | N-benzamide | EDC, HOBt, DMF | nih.gov |

| Benzyl Bromide | Alkylation | N-benzylamine | Base (e.g., K₂CO₃), Acetonitrile | researchgate.net |

This table illustrates expected functionalization reactions of this compound. Specific conditions and outcomes would need to be determined experimentally.

Reactivity of the Fluorinated Aromatic Ring

The reactivity of the benzene ring in this compound is influenced by the electronic properties of its substituents: two fluorine atoms, a methyl group, and a methylamine (B109427) group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene ring is directed by the combined influence of the attached groups. The methylamine group (-CH₂NH₂) and the methyl group (-CH₃) are both activating, ortho, para-directing groups due to hyperconjugation and inductive effects. scienceinfo.com Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. scienceinfo.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of the two fluorine atoms. In SNAr reactions, halogens, especially fluorine, can act as good leaving groups when the aromatic ring is sufficiently electron-deficient. masterorganicchemistry.comnih.gov This electron deficiency is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com

Influence of Fluorine Substituents on Reaction Selectivity and Kinetics

The two fluorine atoms on the aromatic ring have a profound impact on the reactivity of this compound. Their strong electron-withdrawing inductive effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to a non-fluorinated analogue. scienceinfo.com This deactivation would likely result in slower reaction rates for EAS reactions.

Conversely, for nucleophilic aromatic substitution, the high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, which can accelerate the rate of substitution, provided other activating groups are present. libretexts.orgmasterorganicchemistry.com The C-F bond is very strong, but its cleavage is typically not the rate-determining step in SNAr reactions. masterorganicchemistry.com

The "ortho-fluorine effect" has been noted in other systems, where a fluorine atom ortho to a reaction site can influence regioselectivity and reaction rates through a combination of steric and electronic factors. acs.org In the context of this compound, the fluorine at C2 could sterically hinder reactions at the adjacent methylamine group and electronically influence the nucleophilicity of the amine. Similarly, both fluorine atoms would influence the pKa of the primary amine.

Electronic Effects of Fluorine on Amine Basicity and Nucleophilicity

The presence of two fluorine atoms on the phenyl ring significantly modulates the electronic properties of the aminomethyl group in this compound. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) is a dominant factor. jmu.edu This effect decreases the electron density on the aromatic ring, and by extension, on the benzylic carbon and the nitrogen atom of the amine.

The basicity of an amine is dependent on the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Due to the -I effect of the fluorine atoms, the electron density at the nitrogen atom of this compound is reduced, making the lone pair less available for protonation. Consequently, this compound is expected to be a weaker base compared to the non-fluorinated analogue, benzylamine (B48309). This reduction in basicity is a general trend observed in fluorinated amines.

Similarly, the nucleophilicity of the amine, which is its ability to donate its lone pair to an electrophilic center, is also diminished. While basicity and nucleophilicity are related concepts, they are not always parallel. However, in this case, the strong inductive withdrawal by the fluorine atoms reduces the electron-donating ability of the nitrogen, thus lowering its nucleophilicity in many reactions, such as acylation or alkylation.

In contrast, the methyl group at the 5-position has an electron-donating effect (+I effect and hyperconjugation), which slightly counteracts the electron-withdrawing nature of the fluorine atoms. However, the combined inductive effect of two fluorine atoms generally outweighs the effect of a single methyl group.

Comparative Basicity of Substituted Benzylamines

| Compound | Substituents | Predicted Relative Basicity |

| Benzylamine | None | Highest |

| 1-(4-methylphenyl)methanamine | 4-Methyl | High |

| 1-(4-fluorophenyl)methanamine | 4-Fluoro | Moderate |

| This compound | 2,4-Difluoro, 5-Methyl | Low |

| 1-(2,4,6-trifluorophenyl)methanamine | 2,4,6-Trifluoro | Lowest |

This table presents a qualitative prediction based on the electronic effects of the substituents.

Regioselectivity and Chemoselectivity in Transformations Involving the Fluorinated Phenyl Group

Regioselectivity in Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is directed by the combined influence of the three substituents. The aminomethyl group (-CH₂NH₂) is an activating, ortho, para-directing group. The methyl group (-CH₃) is also an activating, ortho, para-director. Conversely, the fluorine atoms are deactivating due to their strong inductive effect but are also ortho, para-directing due to resonance donation of their lone pairs. libretexts.org

The directing effects of the substituents are as follows:

-CH₂NH₂ group (at C1): Directs to positions 2 and 6 (and 4, which is occupied).

-F atoms (at C2 and C4): Direct to positions 1, 3, 5 and 1, 3, 5 respectively.

-CH₃ group (at C5): Directs to positions 2, 4, and 6.

Considering the positions on the ring, the potential sites for electrophilic attack are C3 and C6. The C6 position is activated by both the aminomethyl and methyl groups, making it the most likely site for substitution. The C3 position is activated by the fluorine at C2 and C4, but is meta to the strongly activating aminomethyl group. Therefore, electrophilic substitution is predicted to occur predominantly at the C6 position. Computational methods like RegioSQM can be used to predict the most nucleophilic center in complex aromatic systems. nih.gov

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over others. In this compound, the primary amine is generally more nucleophilic and reactive towards electrophiles than the aromatic ring. Therefore, reactions such as acylation, sulfonylation, and alkylation will typically occur at the nitrogen atom rather than on the phenyl ring.

For reactions involving both the amine and the ring, such as a palladium-catalyzed C-H activation/cross-coupling, the amine can act as a directing group, guiding the reaction to an ortho C-H bond. bohrium.comnih.gov However, in the case of this compound, the potential ortho positions to the aminomethyl group are already substituted (C2-F and C6-H).

Mechanistic Elucidation of Key Reactions

Identification of Reaction Intermediates and Transition States

Detailed mechanistic studies on this compound are not extensively reported in the literature. However, we can infer the likely intermediates and transition states based on analogous reactions.

N-Acylation:

The acylation of the amine with an acyl chloride or anhydride (B1165640) proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the leaving group (e.g., chloride) to form the final amide product. The transition state for the formation of the tetrahedral intermediate would involve the partial formation of the N-C bond and partial breaking of the C=O π bond.

Oxidation of the Amine:

The oxidation of benzylamines can proceed through different mechanisms depending on the oxidant. For instance, oxidation by cetyltrimethylammonium permanganate (B83412) (CTAP) is believed to involve a hydride-ion transfer from the amine to the oxidant in the rate-determining step. ias.ac.in This is supported by a substantial kinetic isotope effect when the benzylic hydrogens are replaced with deuterium. ias.ac.in The reaction likely proceeds through a transition state where the α-C-H bond is partially broken and a hydride is being transferred to the permanganate ion.

C-F Bond Activation:

In some transition-metal-catalyzed reactions, the C-F bond can be activated. For example, nucleophilic substitution on a benzylic fluoride (B91410) can be promoted by hydrogen bond donors that stabilize the leaving fluoride ion. nih.govbeilstein-journals.org The transition state in such reactions is thought to be Sₙ2-like, with the incoming nucleophile approaching anti to the C-F bond. nih.govbeilstein-journals.org While the target molecule has C-F bonds on the aromatic ring rather than the benzylic position, similar principles of C-F activation could be relevant in specific catalytic cycles.

Kinetic and Thermodynamic Considerations in Reaction Pathways

Kinetic Factors:

The rates of reactions involving this compound are heavily influenced by the electronic effects of the fluorine atoms. As discussed, the reduced nucleophilicity of the amine will lead to slower rates in reactions where the amine acts as a nucleophile, such as N-acylation, compared to non-fluorinated benzylamines.

Kinetic studies on the oxidation of a series of substituted benzylamines have shown that electron-donating groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups retard it. ias.ac.in This is consistent with a mechanism involving the development of positive charge at the benzylic carbon in the transition state. Therefore, the oxidation of this compound is expected to be slower than that of benzylamine.

Kinetic Data for the Oxidation of Substituted Benzylamines by CTAP

| Substituent (X) in X-C₆H₄CH₂NH₂ | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 293 K |

| H | 7.65 |

| p-CH₃ | 15.8 |

| m-CH₃ | 9.12 |

| p-F | 4.47 |

| m-F | 2.14 |

Data adapted from a kinetic study on the oxidation of substituted benzylamines. ias.ac.in The data for this compound is not available in this study but can be inferred to be low based on the trend.

Thermodynamic Factors:

The thermodynamics of reactions are also influenced by the substituents. The formation of the corresponding ammonium (B1175870) salt upon reaction with an acid will be less favorable for this compound compared to benzylamine, due to its lower basicity.

Derivatization and Functionalization Strategies Utilizing 1 2,4 Difluoro 5 Methylphenyl Methanamine

Synthesis of Amine Derivatives

The primary amine of 1-(2,4-difluoro-5-methylphenyl)methanamine is readily derivatized to form a variety of functional groups, including amides, ureas, substituted amines, and imines. These derivatives are often key intermediates in the synthesis of more complex molecules.

Formation of Amides and Ureas

The synthesis of amides from this compound can be achieved through standard acylation reactions. This typically involves the reaction of the amine with an acylating agent such as an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between the amine and a carboxylic acid. These methods are broadly applicable and allow for the introduction of a wide range of substituents. A general scheme for the synthesis of amides from benzylamines involves the oxidative coupling of benzylamines with N-substituted formamides, a reaction catalyzed by a Cu-Fe mixed oxide system. sci-hub.se

Ureas derived from this compound are typically synthesized by reacting the amine with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. rsc.org An alternative, environmentally friendly approach involves the reaction of the amine with potassium isocyanate in water. rsc.org For the synthesis of unsymmetrical ureas, a common strategy involves the reaction of an amine with N,N'-carbonyldiimidazole (CDI), which serves as a safer alternative to phosgene. nih.gov

Table 1: Examples of Amide and Urea Synthesis Starting from Benzylamines

| Starting Amine | Reagent | Product Type | Reference |

|---|---|---|---|

| Benzylamine (B48309) | Carboxylic Acid / B(OCH₂CF₃)₃ | N-Benzylamide | acs.org |

| Benzylamine | N-Substituted Formamide / Cu-Fe MO | N-Benzylamide | sci-hub.se |

| Benzylamine | Potassium Isocyanate / H₂O | N-Benzylurea | rsc.orgrsc.org |

| Substituted Aniline | Benzylamine / Copper Catalyst | N-Aryl-N'-benzylurea | nih.gov |

Preparation of Substituted Amines and Imines

Substituted amines can be prepared from this compound through reductive amination. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The latter is particularly mild and selective, tolerating a wide range of functional groups.

The intermediate imines, or Schiff bases, are formed by the condensation of this compound with an aldehyde or ketone, typically under conditions that facilitate the removal of water. These imines are themselves valuable synthetic intermediates and can participate in a variety of reactions, including cycloadditions and nucleophilic additions.

Incorporation into Diverse Heterocyclic Systems

The this compound scaffold is a valuable building block for the synthesis of a wide range of heterocyclic compounds. The primary amine can act as a key nucleophile or be transformed into other reactive functional groups to facilitate cyclization reactions.

Construction of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrimidines, Naphthyridines)

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through several methods involving primary amines. One common approach is the reaction of the amine with a reagent that provides the remaining nitrogen and carbon atoms of the triazole ring. For instance, a one-pot synthesis can involve the reaction of a primary amine with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine. nih.gov Another strategy involves the [3+2] cycloaddition of an azide (B81097) derived from the amine with a nitrile. mdpi.comnih.govfrontiersin.org While direct examples with this compound are not prevalent in the literature, these general methods are applicable.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed using a primary amine as one of the nitrogen sources. A common synthetic route involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine, which can be derived from the primary amine. Ultrasound-assisted synthesis has been shown to be an efficient method for the preparation of pyrimidines. nih.gov Although specific examples with this compound are scarce, the general reactivity of primary amines in pyrimidine synthesis suggests its potential as a precursor. orientjchem.orgresearchgate.net

Naphthyridines: The synthesis of naphthyridine derivatives can be achieved through various cyclization strategies. For instance, 1,6-naphthyridin-4-amines can be prepared via an acid-mediated Friedel-Crafts-type intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles. rsc.orgrsc.orgresearchgate.net The primary amine of this compound could be incorporated into such a precursor. Other methods for constructing the 1,5-naphthyridine (B1222797) core include the Skraup reaction and aza-Diels-Alder reactions. nih.gov The synthesis of 1,3-diamino-2,7-naphthyridines has also been reported, starting from substituted 2,7-naphthyridine-4-carbonitriles and reacting them with various amines. nih.gov

Synthesis of Oxygen- and Sulfur-Containing Heterocycles (e.g., Oxadiazoles, Benzothiazoles)

Oxadiazoles: 1,3,4-Oxadiazoles are typically synthesized via the cyclization of diacylhydrazines or the reaction of acylhydrazides with various reagents. organic-chemistry.orgnih.govluxembourg-bio.commdpi.com While primary amines are not direct precursors in these common routes, they can be converted to a suitable intermediate, such as a carboxylic acid derivative, which can then be used in the synthesis of the oxadiazole ring. Another approach involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative, a reaction that can be facilitated by a coupling agent. rjptonline.org

Benzothiazoles: The synthesis of 2-substituted benzothiazoles can be achieved through the reaction of a benzylamine with a benzothiazole (B30560) precursor. One method involves the reaction of a benzylamine with a benzothiazole in the presence of K₂S₂O₈ and KOt-Bu. thieme-connect.comresearchgate.net Another approach is the reaction of 2-aminothiophenol (B119425) with a benzylamine in the presence of an oxidizing agent like iodine. mdpi.com Substituted benzylamines have also been incorporated into the benzothiazole scaffold through the reaction of a 5-substituted benzothiazole-2-thiol with an N-benzyl-N-phenyl-2-chloroacetamide derivative. tandfonline.com

Table 2: General Synthetic Routes to Heterocycles from Primary Amines or their Derivatives

| Heterocycle | General Method | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Pyrazole (B372694) | Reaction of primary amine with diketone and amination reagent | 2,4-pentanedione, O-acylhydroxylamine | nih.govacs.org |

| 1,2,4-Triazole (B32235) | Cycloaddition | Azide, Nitrile | mdpi.comnih.govfrontiersin.org |

| 1,6-Naphthyridine | Intramolecular Cycloaromatization | 4-(Arylamino)nicotinonitrile, Acid catalyst | rsc.orgrsc.orgresearchgate.net |

| Benzothiazole | Oxidative Condensation | Benzothiazole, Benzylamine, K₂S₂O₈ | thieme-connect.comresearchgate.net |

Fusion of the Arylmethanamine Scaffold with Indole (B1671886) and Pyrazole Ring Systems

Indole Systems: The fusion of the this compound moiety with an indole ring system can be envisioned through several synthetic strategies. One potential route involves the Fischer indole synthesis, where a phenylhydrazine (B124118) derivative is reacted with a ketone or aldehyde. The benzylamine could be transformed into a suitable ketone for this reaction. More direct methods could involve the coupling of the benzylamine with a pre-functionalized indole. For example, a palladium-catalyzed cyclization of N-aryl imines can afford indoles. organic-chemistry.org The synthesis of 2-CF₃-3-benzylindoles has been reported through the reductive cyclization of α,β-diaryl-CF₃-enones. nih.gov

Pyrazole Systems: The synthesis of N-substituted pyrazoles directly from primary amines has been reported. nih.govacs.org This method involves the reaction of the primary amine with a 1,3-diketone and an electrophilic amination reagent. For instance, 3,5-dimethyl-1-substituted-1H-pyrazoles can be synthesized from a primary amine, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine. nih.gov This provides a direct route to incorporate the 1-(2,4-difluoro-5-methylphenyl)methyl group onto the nitrogen of a pyrazole ring. Other general methods for pyrazole synthesis include the condensation of hydrazines with β-ketonitriles or α,β-unsaturated ketones. chim.itnih.gov

Multi-Component Reactions (MCRs) for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The primary amine functionality of this compound makes it an ideal candidate for inclusion in isocyanide-based MCRs such as the Ugi and Passerini reactions.

While specific examples of this compound in Ugi and Passerini reactions are not extensively documented in publicly available research, the general applicability of these reactions to primary amines is well-established. researchgate.netresearchgate.net

The Ugi four-component reaction (Ugi-4CR) involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. mdpi.com The incorporation of the 2,4-difluoro-5-methylphenyl moiety via this compound would introduce a synthetically valuable, fluorinated aromatic group into the final product. Such fluorinated motifs are of significant interest in medicinal chemistry.

The Passerini three-component reaction (P-3CR) , a precursor to the Ugi reaction, combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. organicreactions.orgmdpi.com Although primary amines are not direct components, they are often used to generate isocyanides in situ or can be incorporated through modifications of the standard protocol. The Passerini reaction is a cornerstone of combinatorial chemistry for creating diverse molecular libraries. nih.gov

A hypothetical Ugi reaction involving this compound is presented below to illustrate its potential for generating molecular complexity.

Table 1: Hypothetical Ugi Reaction with this compound

| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Product |

| This compound | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(2-((2,4-difluoro-5-methylbenzyl)amino)-2-methylpropanamido)acetamide |

This table is illustrative and based on the general principles of the Ugi reaction.

Advanced Coupling Reactions for Molecular Diversification

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom and carbon-carbon bonds, offering broad substrate scope and functional group tolerance. The Buchwald-Hartwig amination and Sonogashira coupling are particularly relevant for the diversification of molecules based on this compound.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling amines with aryl halides or triflates. wikipedia.orgmychemblog.comlibretexts.org This reaction could be employed to couple this compound with a variety of aryl or heteroaryl halides, thereby generating a diverse array of diarylamine or N-aryl benzylamine structures. nih.govorganic-chemistry.orgrsc.org The reaction is known for its high efficiency and the ability to be performed under relatively mild conditions. mychemblog.com

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov While this compound itself would not be a direct partner in a standard Sonogashira coupling, its derivatives could be readily utilized. For instance, the amine could first be acylated with a halo-substituted benzoic acid, and the resulting amide could then undergo a Sonogashira coupling to introduce an alkyne moiety. This two-step process would allow for the introduction of further diversity into the molecular scaffold. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper co-catalysts. dntb.gov.uaacs.org

A hypothetical reaction scheme illustrating the potential for diversification using the Buchwald-Hartwig amination is provided below.

Table 2: Hypothetical Buchwald-Hartwig Amination with this compound

| Amine | Aryl Halide | Palladium Catalyst | Ligand | Base | Product |

| This compound | 4-Bromotoluene | Pd₂(dba)₃ | BrettPhos | NaOtBu | N-(2,4-difluoro-5-methylbenzyl)-4-methylaniline |

| This compound | 2-Chloropyridine | Pd(OAc)₂ | RuPhos | K₃PO₄ | N-(2,4-difluoro-5-methylbenzyl)pyridin-2-amine |

This table is illustrative and based on the general principles of the Buchwald-Hartwig amination.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(2,4-difluoro-5-methylphenyl)methanamine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, the spectrum can be divided into the aromatic and aliphatic regions.

Aromatic Region (δ 6.5-8.0 ppm): The benzene (B151609) ring contains two protons. The proton at position 6 (H-6) is ortho to a fluorine atom and a methyl group. The proton at position 3 (H-3) is ortho and para to fluorine atoms. Due to the strong electron-withdrawing nature of the fluorine atoms, these proton signals are expected to appear in distinct regions. The signal for H-3 would likely be a triplet of doublets (td) due to coupling with the adjacent fluorine at C-2 and C-4, and the meta-coupling to H-6. The H-6 signal would likely appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine at C-4 and the meta-coupling to H-3.

Aliphatic Region (δ 2.0-4.0 ppm): This region contains the signals for the benzylic methylene (B1212753) (-CH₂NH₂) and the methyl (-CH₃) protons. The benzylic protons are adjacent to the aromatic ring and the amine group, and their signal would likely appear as a singlet or a finely split multiplet around δ 3.8-4.0 ppm. The methyl group protons, being attached to the aromatic ring, would yield a singlet around δ 2.2-2.4 ppm. The two amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often found around δ 1.5-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | ~7.0 - 7.3 | Triplet of Doublets (td) |

| H-6 | ~7.1 - 7.4 | Doublet of Doublets (dd) |

| -CH₂- | ~3.8 - 4.0 | Singlet (s) |

| -CH₃ | ~2.2 - 2.4 | Singlet (s) |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the carbon atoms to which they are attached, causing them to appear at lower field (higher ppm) and to exhibit C-F coupling.

The spectrum would show eight distinct carbon signals:

Aromatic Carbons (δ 110-165 ppm): Six signals corresponding to the benzene ring carbons. The carbons directly bonded to fluorine (C-2 and C-4) will show large one-bond coupling constants (¹JCF) and appear as doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

Aliphatic Carbons (δ 15-50 ppm): Two signals corresponding to the benzylic methylene carbon (-CH₂) and the methyl carbon (-CH₃). The benzylic carbon is expected around δ 40-45 ppm, while the methyl carbon signal would appear upfield, around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | ~125-135 | Doublet of Doublets (dd) |

| C-2 | ~155-165 | Doublet (d) |

| C-3 | ~115-125 | Doublet of Doublets (dd) |

| C-4 | ~155-165 | Doublet (d) |

| C-5 | ~120-130 | Doublet of Doublets (dd) |

| C-6 | ~110-120 | Doublet (d) |

| -CH₂- | ~40-45 | Triplet (t) (small coupling to ortho F) |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. Since the two fluorine atoms in this compound are in different chemical environments, they will produce two distinct signals in the ¹⁹F NMR spectrum.

F at C-2: This fluorine is ortho to the methanamine group and a fluorine at C-4.

F at C-4: This fluorine is ortho to the methyl group and a fluorine at C-2.

The chemical shifts are typically reported relative to a standard like CFCl₃. Each fluorine signal will be split into a multiplet due to coupling with the other fluorine atom and with nearby protons on the aromatic ring. The wide chemical shift range of ¹⁹F NMR allows for excellent signal separation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. A key correlation would be observed between the two aromatic protons (H-3 and H-6), confirming their spatial proximity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). It would definitively link the proton signals for H-3, H-6, the -CH₂- group, and the -CH₃ group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for piecing together the molecular fragments. Key expected correlations include:

The methyl protons (-CH₃) to C-4, C-5, and C-6.

The benzylic protons (-CH₂) to C-1, C-2, and C-6.

The aromatic proton H-3 to C-1, C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It can be used to confirm the substitution pattern by observing through-space correlations, for instance, between the benzylic (-CH₂) protons and the H-6 proton.

Table 3: Key Predicted 2D NMR Correlations

| Experiment | Key Correlation From | Key Correlation To | Structural Information Confirmed |

|---|---|---|---|

| COSY | H-3 | H-6 | Connectivity of aromatic protons |

| HSQC | ¹H signals (H-3, H-6, -CH₂, -CH₃) | ¹³C signals (C-3, C-6, -CH₂, -CH₃) | Direct C-H attachments |

| HMBC | -CH₂ protons | C-1, C-2, C-6 | Position of the methanamine group |

| HMBC | -CH₃ protons | C-4, C-5, C-6 | Position of the methyl group |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₉F₂N), the expected exact mass for the protonated molecule ([M+H]⁺) can be calculated.

Molecular Formula: C₈H₉F₂N

Calculated Exact Mass of [M+H]⁺ (C₈H₁₀F₂N⁺): 158.0781

The experimental observation of a molecular ion with this exact mass to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental composition. Further analysis of the fragmentation pattern in the mass spectrum could also support the proposed structure, for example, by showing the loss of the amine group or characteristic fragments from the aromatic ring.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. chemass.si This method is exceptionally suited for determining the purity of pharmaceutical intermediates like this compound and for identifying and quantifying any impurities. researchgate.netijprajournal.com

In a typical LC-MS analysis, a sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase in the chromatography column and the mobile phase. For aromatic amines, reversed-phase chromatography is commonly used. nih.gov As the separated components elute from the column, they are introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules—often using techniques like electrospray ionization (ESI) for polar molecules such as amines—and then separates the ions based on their mass-to-charge ratio (m/z). shimadzu.com For this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺.

The primary peak in the chromatogram, corresponding to the main component, is analyzed for its retention time and its mass spectrum. The purity of the sample is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Any additional peaks are indicative of impurities, which can be tentatively identified by their respective m/z values. These impurities may include starting materials, by-products from the synthesis, or degradation products.

Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation of impurities. researchgate.net In this technique, the [M+H]⁺ ion of an impurity is selected and fragmented, and the resulting fragment ions provide structural information that can help in its definitive identification.

Illustrative Data for LC-MS Analysis

Below is a hypothetical data table representing a potential LC-MS analysis for a sample of this compound.

| Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity | Purity (%) |

| 5.8 | 172.1 | This compound | 99.5 |

| 3.2 | 156.1 | 2,4-difluoro-5-methylbenzaldehyde (B1356181) (Impurity A) | 0.2 |

| 7.1 | 341.2 | Dimeric species (Impurity B) | 0.3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching and bending). researchgate.net The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a molecular fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its primary amine, aromatic ring, methyl group, and carbon-fluorine bonds.

Key expected vibrational modes include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric stretching of the N-H bonds. researchgate.netnist.gov

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2975-2850 cm⁻¹ region.

C=C Stretching: The presence of the benzene ring is confirmed by one or more sharp bands of variable intensity in the 1620-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a broad band between 1650 and 1580 cm⁻¹.

C-N Stretching: The stretching vibration for the C-N bond of an aromatic amine is expected in the 1340-1250 cm⁻¹ range.

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are characteristic and typically appear in the 1350-1100 cm⁻¹ region.

Illustrative Data for IR Spectroscopy

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3380 - 3300 | Medium, Doublet | N-H Stretch (Primary Amine) |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch |

| 2960 - 2870 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |

| 1620 - 1580 | Medium to Strong | N-H Bend (Primary Amine) |

| 1590 - 1480 | Medium to Strong | Aromatic C=C Stretch |

| 1300 - 1200 | Strong | C-F Stretch |

| 1250 - 1180 | Medium | C-N Stretch |

X-ray Diffraction (XRD) for Single-Crystal Solid-State Structure Determination

The process requires growing a high-quality single crystal of the compound, which can be a challenging step. nih.govacs.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these diffracted spots, it is possible to determine the unit cell dimensions (the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group (the symmetry of the crystal). Further computational analysis leads to the solution of the crystal structure, providing the exact coordinates of each atom in the molecule.

For this compound, a successful XRD analysis would unambiguously confirm its chemical connectivity and provide insights into its solid-state conformation and any intermolecular interactions, such as hydrogen bonding involving the amine group.

Illustrative Data for X-ray Diffraction

The table below presents a hypothetical set of crystallographic data that could be obtained for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₉F₂N |

| Formula Weight | 171.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 9.78 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 821.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.38 |

Computational Chemistry and Molecular Modeling Studies of 1 2,4 Difluoro 5 Methylphenyl Methanamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular energy, and geometry.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.org It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For 1-(2,4-difluoro-5-methylphenyl)methanamine, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be performed to determine its three-dimensional structure.

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The results of such a calculation would yield precise coordinates for each atom. From the optimized geometry, key structural parameters can be extracted.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p)) Note: The following data is illustrative to demonstrate typical results from DFT calculations and is not derived from a published study on this specific molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(ar)-C(ar) | ~1.39 Å |

| Bond Length | C(ar)-F | ~1.35 Å |

| Bond Length | C(ar)-CH₃ | ~1.51 Å |

| Bond Length | C(ar)-CH₂NH₂ | ~1.52 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Angle | F-C(ar)-C(ar) | ~118° |

| Bond Angle | C(ar)-C-N | ~112° |

| Dihedral Angle | C(ar)-C(ar)-C-N | ~-125° |

Ab Initio Methods for Prediction of Spectroscopic Parameters and Reactivity Descriptors

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are invaluable for predicting spectroscopic properties. For this compound, these methods can forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F), which are crucial for structural elucidation. alfa-chemistry.com

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key reactivity descriptors. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Table 2: Illustrative Predicted Spectroscopic and Reactivity Data for this compound Note: The following data is illustrative to demonstrate typical results from ab initio calculations and is not derived from a published study on this specific molecule.

| Parameter | Predicted Value | Significance |

|---|---|---|

| ¹H NMR Chemical Shift (CH₂) | ~3.8 ppm | Identifies the benzylic protons. |

| ¹³C NMR Chemical Shift (CH₂) | ~40 ppm | Identifies the benzylic carbon. |

| ¹⁹F NMR Chemical Shift (C2-F) | ~-115 ppm | Identifies the fluorine at position 2. |

| IR Frequency (N-H stretch) | ~3350-3450 cm⁻¹ | Indicates the primary amine group. |

| HOMO Energy | -6.5 eV | Relates to ionization potential and nucleophilicity. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. scispace.com An MD simulation of this compound, often in a solvent like water or ethanol, would reveal its dynamic behavior, including conformational flexibility and how it interacts with surrounding molecules.

By simulating the molecule for nanoseconds or longer, researchers can observe the rotation around single bonds, particularly the C(ar)-CH₂ bond, to identify the most populated conformations. MD also provides insights into intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules, which is critical for understanding its solubility and behavior in biological systems.

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting how a molecule will react. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, one can visualize the electron-rich and electron-poor regions of this compound. The amine group would appear as a region of negative potential (red), indicating its nucleophilic character and susceptibility to electrophilic attack. Conversely, the acidic protons of the amine group would be regions of positive potential (blue).

Furthermore, computational methods can be used to model entire reaction pathways, for instance, the reaction of the amine group with an electrophile. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which is essential for predicting reaction rates and understanding the mechanism.

In Silico Design of Novel Derivatives and Synthetic Methodologies

The insights gained from computational studies of the parent molecule can be used to design novel derivatives with enhanced properties. This in silico approach allows for the rapid screening of many potential structures without the need for immediate synthesis. For example, if the goal is to modify the molecule's basicity, different substituents could be computationally added to the phenyl ring or the amine group. DFT calculations could then predict how these modifications affect the molecule's pKa.

Similarly, if the objective is to design a molecule that fits into a specific biological receptor, computational docking simulations can be performed. Derivatives of this compound can be designed and their binding affinity to a target protein can be calculated, helping to prioritize which compounds are most promising for synthesis and experimental testing. This predictive power significantly accelerates the discovery process for new chemical entities. wikipedia.org

Applications of 1 2,4 Difluoro 5 Methylphenyl Methanamine As a Building Block in Chemical Synthesis

Precursor in the Synthesis of Therapeutically Relevant Molecular Scaffolds

In the realm of drug discovery, this compound is a key intermediate for synthesizing molecules aimed at treating a variety of diseases, from cancer to infectious agents. The difluoro-5-methylphenyl group often plays a crucial role in how a drug candidate binds to its biological target.

The 1-(2,4-difluoro-5-methylphenyl)methanamine moiety is a recognized pharmacophore in the design of kinase inhibitors, which are a major class of cancer therapeutics. Kinases are enzymes that regulate cell signaling pathways, and their dysregulation is a common feature of cancer. This building block is integral to the structure of certain inhibitors of the Raf kinase family, which is part of the MAPK/ERK signaling pathway that controls cell proliferation and survival. The specific substitutions on the phenyl ring can enhance binding affinity and selectivity for the target kinase.

For instance, this structural unit is found in advanced molecules designed to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov The diaminopyrimidine core, often combined with a substituted piperidine (B6355638) and a benzoyl group, has been identified as a critical structure for CDK inhibitory activity. nih.gov

Table 1: Examples of Kinase Inhibitors Incorporating the Difluorophenyl Moiety

| Inhibitor Class | Target(s) | Role of the Difluorophenyl Moiety |

|---|---|---|

| Cyclin-Dependent Kinase (CDK) Inhibitors | CDK2 | Forms part of the critical structure for inhibitory activity, contributing to the binding at the ATP-competitive site. nih.gov |